

A Comprehensive Technical Guide to Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2,2,2-trifluoroethyl) phosphite*

Cat. No.: B1585032

[Get Quote](#)

CAS Number: 370-69-4

This technical guide provides an in-depth overview of **Tris(2,2,2-trifluoroethyl) phosphite**, a versatile organophosphorus compound with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and key reactions.

Chemical and Physical Properties

Tris(2,2,2-trifluoroethyl) phosphite is a colorless to light yellow liquid at room temperature.^[1] Its trifluoroethyl groups impart unique electronic properties, influencing its reactivity and utility as a synthetic reagent. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Tris(2,2,2-trifluoroethyl) phosphite**

Property	Value	Reference
CAS Number	370-69-4	[2] [3]
Molecular Formula	C ₆ H ₆ F ₉ O ₃ P	[3]
Molecular Weight	328.07 g/mol	[3]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	130-131 °C at 743 mmHg	[4]
Density	1.487 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.324	[4]
Flash Point	113 °C (closed cup)	[4]
Linear Formula	(CF ₃ CH ₂ O) ₃ P	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **Tris(2,2,2-trifluoroethyl) phosphite**. The following table summarizes available NMR and IR spectral data.

Table 2: Spectroscopic Data for **Tris(2,2,2-trifluoroethyl) phosphite**

Spectrum	Chemical Shift / Wavenumber	Reference
¹ H NMR	Available, specific shifts not detailed in search results.	[5]
¹³ C NMR	Available, specific shifts not detailed in search results.	[5]
¹⁹ F NMR	Available, specific shifts not detailed in search results.	[6]
³¹ P NMR	Available, specific shifts not detailed in search results.	[7]
IR	Available, specific wavenumbers not detailed in search results.	[5]

Synthesis of Tris(2,2,2-trifluoroethyl) phosphite

The primary method for the synthesis of **Tris(2,2,2-trifluoroethyl) phosphite** involves the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of trialkyl phosphites can be adapted for **Tris(2,2,2-trifluoroethyl) phosphite**. The following is a representative, non-optimized protocol based on analogous preparations.[\[8\]](#)

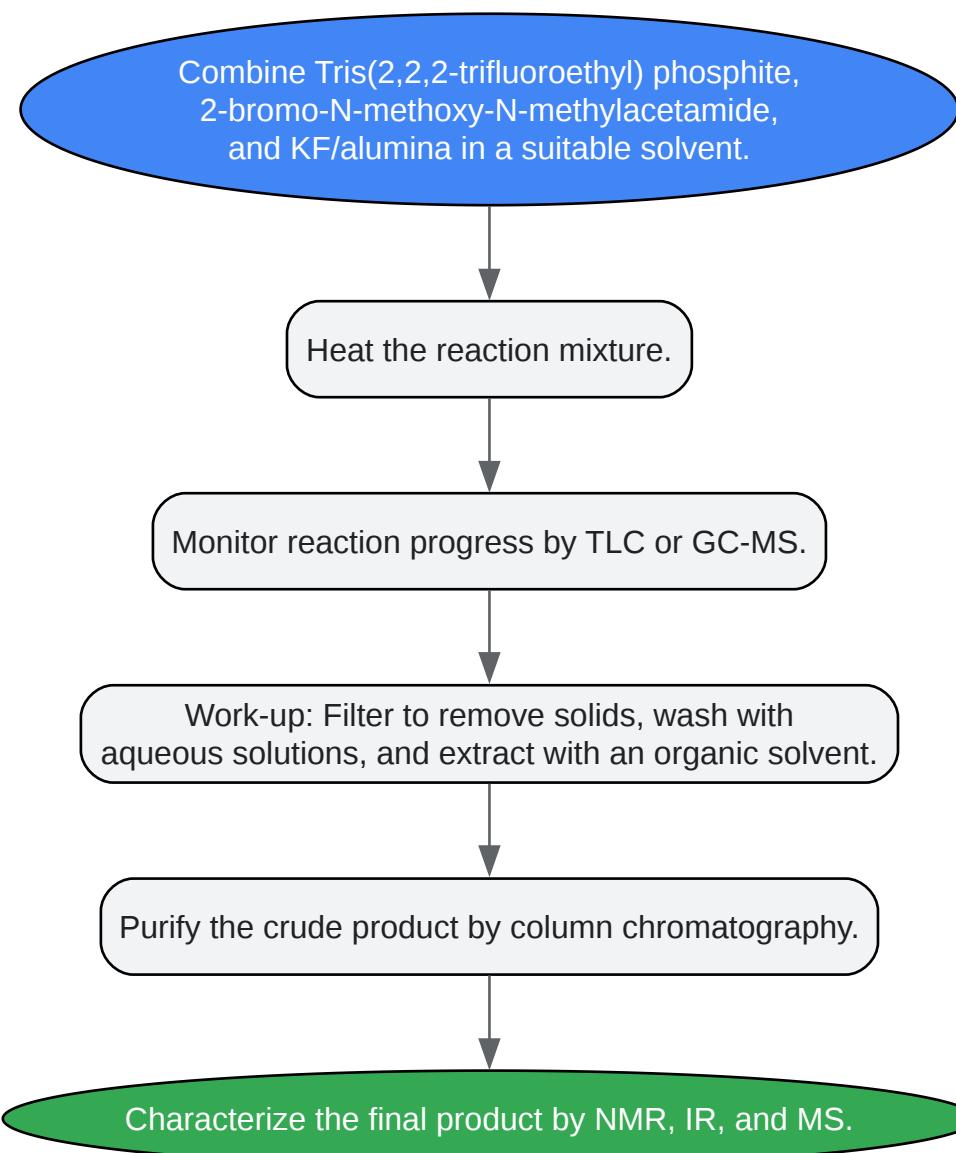
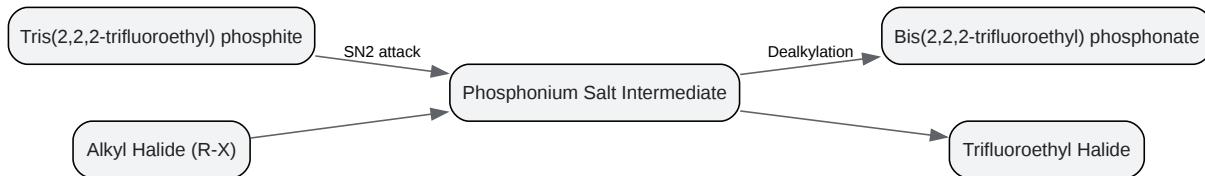
Materials:

- Phosphorus trichloride (PCl₃)
- 2,2,2-Trifluoroethanol (CF₃CH₂OH)
- Anhydrous tertiary amine base (e.g., triethylamine or pyridine)

- Anhydrous, inert solvent (e.g., diethyl ether or toluene)

Procedure:

- A solution of 2,2,2-trifluoroethanol (3.0 equivalents) and a tertiary amine base (3.0 equivalents) is prepared in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice-salt or dry ice-acetone bath.
- A solution of phosphorus trichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled alcohol-base solution with vigorous stirring. The reaction temperature should be carefully maintained below 0 °C.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
- The precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure.
- The crude **Tris(2,2,2-trifluoroethyl) phosphite** is then purified by fractional distillation under reduced pressure.



A patent for the synthesis of the analogous tris(2,2,2-trifluoroethyl)phosphate describes a similar process using phosphorus oxychloride, suggesting this general approach is applicable. [9]

The Michaelis-Arbuzov Reaction: A Key Application

A cornerstone of organophosphorus chemistry, the Michaelis-Arbuzov reaction, is a primary application of **Tris(2,2,2-trifluoroethyl) phosphite**.^{[10][11][12]} This reaction is instrumental in the formation of phosphonates from phosphites and alkyl halides. The resulting phosphonates are valuable intermediates in organic synthesis, particularly in the synthesis of complex molecules for pharmaceutical applications.

The general mechanism involves the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. This is followed by the dealkylation of the intermediate by the halide ion to yield the final phosphonate product.^[10]

Diagram of the Michaelis-Arbuzov Reaction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tris(2,2,2-trifluoroethyl) phosphite 99 370-69-4 [sigmaaldrich.com]
- 4. 亜リン酸トリス(2,2,2-トリフルオロエチル) 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. TRIS(2,2,2-TRIFLUOROETHYL) PHOSPHITE(370-69-4) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis method of tris(2,2,2-trifluoroethyl)phosphate - Eureka | Patsnap [eureka.patsnap.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Arbuzov Reaction [organic-chemistry.org]
- 12. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Tris(2,2,2-trifluoroethyl) phosphite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585032#tris-2-2-2-trifluoroethyl-phosphite-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com